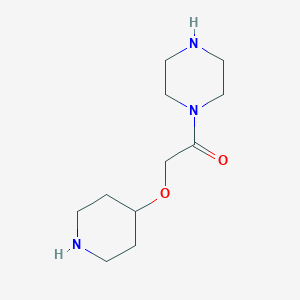
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone is a chemical compound that features both piperazine and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
Méthodes De Préparation
The synthesis of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone typically involves the reaction of piperazine with 4-piperidinol in the presence of a suitable activating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine rings are substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .
Applications De Recherche Scientifique
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying receptor-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone can be compared with other similar compounds, such as:
(4-Cyclohexyl-piperazin-1-yl)-piperidin-4-yl-methanone: This compound also features piperazine and piperidine rings but with different substituents, leading to variations in its chemical and biological properties.
tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H21N3O2 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-piperazin-1-yl-2-piperidin-4-yloxyethanone |
InChI |
InChI=1S/C11H21N3O2/c15-11(14-7-5-13-6-8-14)9-16-10-1-3-12-4-2-10/h10,12-13H,1-9H2 |
Clé InChI |
VCASRLCATMOFBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OCC(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


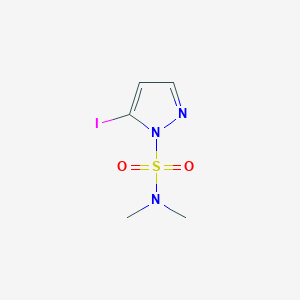
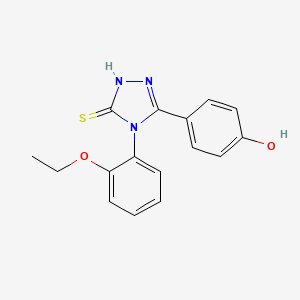
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)

![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

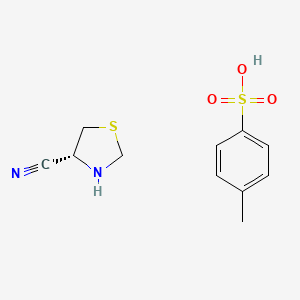
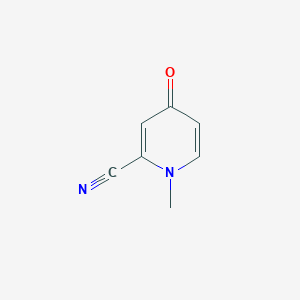
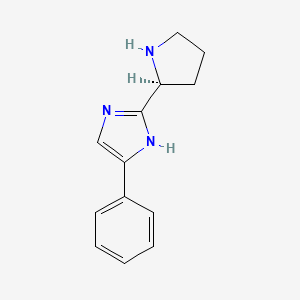
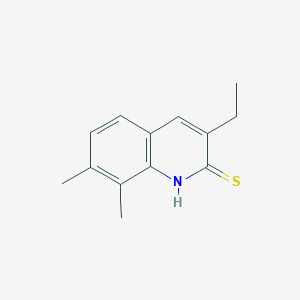
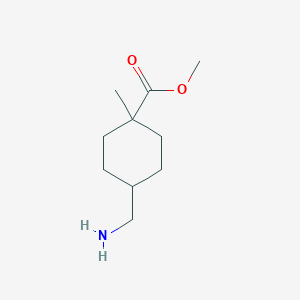
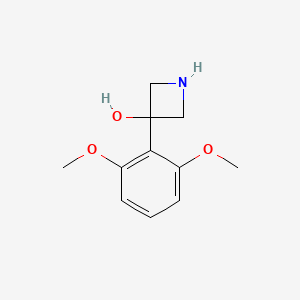
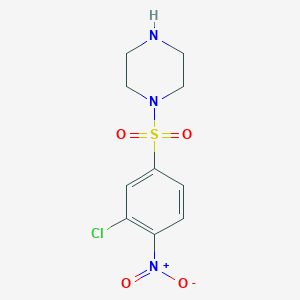
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
